molecular formula C11H14F2N2 B1426865 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine CAS No. 1343710-67-7

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No. B1426865
M. Wt: 212.24 g/mol
InChI Key: SSVHXBQGSQFNJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” has been reported in the literature. For instance, the synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another example is the synthesis of “2-(3,4-Difluorophenyl)oxirane” from “1,2-difluorobenzene” via Friedel-Crafts acylation, condensation, recovery, and cyclization .

Scientific Research Applications

Organic Light-Emitting Devices

2,4-Difluorophenyl-functionalized arylamines, related to the chemical structure of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds were found to enhance device performance significantly due to the incorporation of strong electron-withdrawing fluorinated substituents, which balanced the injected carriers and improved efficiency and luminance in these devices (Li et al., 2012).

Hydroamination and Hydrosilation Catalysis

The compound has been studied in the context of hydroamination and hydrosilation reactions catalyzed by cationic iridium(I) complexes. These reactions are crucial in organic synthesis for the formation of amines and silanes, demonstrating the compound's potential in facilitating efficient synthetic pathways (Field et al., 2003).

Palladium-Promoted Cyclization Reactions

Research has explored the use of aminoalkenes in palladium-promoted cyclization reactions to produce C- or N-substituted 2-methylpyrrolidines and 2-methylpiperidine. This demonstrates the compound's relevance in the synthesis of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry (Pugin & Venanzi, 1981).

Direct Amide Coupling

The direct synthesis of amides from amines and carboxylic acids, using related chemicals like N-methylpyrrolidine, has been developed. This method is noteworthy for its efficiency, broad functional group compatibility, and potential for scalability, underscoring its importance in pharmaceutical and organic synthesis (D'Amaral et al., 2021).

PARP Inhibitor Discovery

Compounds containing the 2-methylpyrrolidinyl motif have been identified as potent PARP inhibitors, useful in cancer treatment. These inhibitors, like ABT-888, exhibit strong enzyme and cellular potency, highlighting the therapeutic significance of the structural class to which 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine belongs (Penning et al., 2009).

properties

IUPAC Name

2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVHXBQGSQFNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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